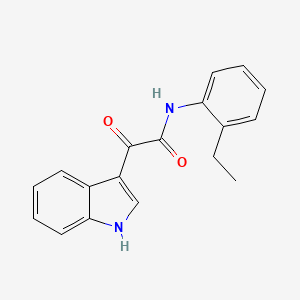

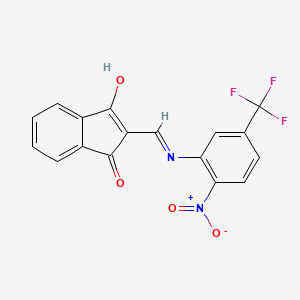

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

説明

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as EIPA, is a chemical compound that has been widely used in scientific research due to its unique properties. EIPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological systems.

科学的研究の応用

Cannabinoid Receptor Ligands

Research has shown that certain indol-3-yl-oxoacetamides are potent and selective ligands for cannabinoid receptors. A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, finding that fluorinated derivatives were particularly potent in targeting CB2 receptors, a subtype of cannabinoid receptors (Moldovan et al., 2017).

Antiallergic Agents

Menciu et al. (1999) explored N-(pyridin-4-yl)-(indol-3-yl)acetamides as potential antiallergic agents. They found that certain derivatives, particularly those with fluorinated indole substituents, exhibited significant potency as antiallergic compounds, surpassing the efficacy of known antiallergic drugs in certain assays (Menciu et al., 1999).

Antimicrobial Agents

Compounds like 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, synthesized from indol-3-yl-oxoacetamides, have been studied for their antimicrobial properties. Prasad (2017) reported that these compounds exhibit antimicrobial activity, highlighting their potential in combating microbial infections (Prasad, 2017).

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, structurally related to indol-3-yl-oxoacetamides, as effective antifungal agents. These compounds showed promising activity against various fungal species, including Candida and Aspergillus (Bardiot et al., 2015).

Antitumor Agents

Studies on N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, a class of compounds closely related to indol-3-yl-oxoacetamides, have indicated potential as antitumor agents. Horishny et al. (2020) demonstrated that these compounds exhibited promising anticancer activity, suggesting their applicability in cancer treatment (Horishny et al., 2020).

特性

IUPAC Name |

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-12-7-3-5-9-15(12)20-18(22)17(21)14-11-19-16-10-6-4-8-13(14)16/h3-11,19H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEMVHORUUYLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-Dimethylpyrazolyl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2427906.png)

![N-(2,6-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2427908.png)

![N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2427909.png)

![4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2427920.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2427922.png)